![molecular formula C15H17F3N4 B3129617 N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine CAS No. 339103-65-0](/img/structure/B3129617.png)
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Overview
Description
“N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine” is a complex organic compound. It is a hindered amine that provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine” is complex and would require advanced techniques such as X-ray crystallography for detailed analysis . An X-ray crystallographic analysis revealed that similar compounds form a 1D column assembly .Scientific Research Applications
Amination of 1,2,4-Triazines : Rykowski and Plas (1982) explored the amination of triazines, including those with tert-butyl and methyl substituents, highlighting the formation of corresponding 3-amino-1,2,4-triazines and other by-products. The study demonstrated the significance of substitution reactions in triazine chemistry (Rykowski & Plas, 1982).
Reactivity of Pyrazolo-Triazine Derivatives : Research by Mironovich and Shcherbinin (2014) on pyrazolo[5,1-c][1,2,4]triazine derivatives, including those with tert-butyl groups, provided insights into their reactivity under various conditions, forming compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).
Electrochemical Reduction of Triazin-5-Ones : Ludvík, Riedl, Urban, and Zuman (2004) examined the electrochemical reduction of triazin-5-ones, including derivatives with tert-butyl substituents, offering valuable information on the electronic properties and reactivity of these compounds (Ludvík et al., 2004).
Photokinetic Experiments on Triazinones : A study by Parlar and Pletsch (1988) explored the photoinduced deamination reactions of aminotriazinone herbicides, including derivatives with tert-butyl groups, providing an understanding of their environmental behavior and decomposition processes (Parlar & Pletsch, 1988).
Synthesis of Triazine Derivatives as Antimicrobial Agents : Malik and Patel (2017) investigated the synthesis of triazine derivatives, including those with tert-butyl groups, and evaluated their antimicrobial activity. This research underscores the potential biomedical applications of these compounds (Malik & Patel, 2017).
Larvicidal and Antimicrobial Activities : Kumara et al. (2015) prepared novel triazinone derivatives with tert-butyl substituents and evaluated their larvicidal and antimicrobial properties, highlighting the utility of these compounds in pest control and antimicrobial applications (Kumara et al., 2015).
Synthesis of N-Heterocyclic Carbenes : Turek et al. (2014) synthesized palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, including derivatives with tert-butyl groups, revealing their potential as catalysts in organic synthesis (Turek et al., 2014).
Synthesis and Transformations of Pyrazolo-Triazines : Ivanov and Koltun (2021) explored the synthesis and transformations of pyrazolo[5,1-c][1,2,4]triazines, including derivatives with tert-butyl groups, contributing to the development of new compounds with diverse applications (Ivanov & Koltun, 2021).
Mechanism of Action
Target of Action
The primary target of Bionet2_000623 is the Nav1.8 . Nav1.8 is a sodium channel protein type X alpha subunit . This protein plays a crucial role in the generation and conduction of action potentials and is thus essential for electrical signaling by most excitable cells.
Mode of Action
Bionet2_000623 acts as a Nav1.8 blocker . It binds to the Nav1.8 sodium channels, blocking the influx of sodium ions into the cell . This prevents the generation and conduction of action potentials, thereby inhibiting the electrical signaling of the cells.
properties
IUPAC Name |
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4/c1-9-12(20-14(2,3)4)19-13(22-21-9)10-6-5-7-11(8-10)15(16,17)18/h5-8H,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDNWAQQIFBVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131567 | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
CAS RN |
339103-65-0 | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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